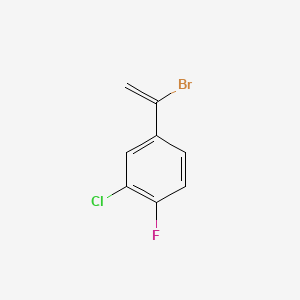
4-(1-Bromovinyl)-2-chloro-1-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromovinyl)-2-chloro-1-fluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene typically involves the bromination of a suitable precursor, such as 2-chloro-1-fluorobenzene, followed by a vinylation reaction. One common method includes the use of bromine and a base to introduce the bromovinyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and vinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Employ palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Corresponding benzoic acids or ketones.
Coupling Products: Biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromovinyl)-2-chloro-1-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromovinyl group can participate in addition and substitution reactions, facilitating the formation of diverse chemical products .
Vergleich Mit ähnlichen Verbindungen
- 4-(1-Bromovinyl)-2-chlorobenzene
- 4-(1-Bromovinyl)-2-fluorobenzene
- 4-(1-Bromovinyl)-2-iodobenzene
Comparison: 4-(1-Bromovinyl)-2-chloro-1-fluorobenzene is unique due to the simultaneous presence of chlorine and fluorine atoms, which impart distinct electronic and steric properties. This combination influences its reactivity and makes it a versatile intermediate compared to its analogs, which may lack one of these halogen atoms .
Eigenschaften
Molekularformel |
C8H5BrClF |
|---|---|
Molekulargewicht |
235.48 g/mol |
IUPAC-Name |
4-(1-bromoethenyl)-2-chloro-1-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-5(9)6-2-3-8(11)7(10)4-6/h2-4H,1H2 |
InChI-Schlüssel |
QAIWLNRATLHFDI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=C(C=C1)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















